molecular formula C27H28ClNO3 B027399 N-Chloroethyl-dbpe-carbamate CAS No. 104691-76-1

N-Chloroethyl-dbpe-carbamate

Cat. No. B027399
M. Wt: 450 g/mol
InChI Key: WBVGVPAUUQPWMR-QPLCGJKRSA-N
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Description

N-Chloroethyl-dbpe-carbamate (CECB) is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a powerful tool for studying biochemical and physiological processes. CECB is a carbamate derivative of 2,2'-dipyridylamine (dbpa) and is synthesized by reacting dbpa with chloroethyl isocyanate.

Mechanism Of Action

The mechanism of action of N-Chloroethyl-dbpe-carbamate is not well understood, but it is believed to involve the formation of complexes with metal ions in biological systems. These complexes may interfere with various biochemical and physiological processes, leading to the observed effects of N-Chloroethyl-dbpe-carbamate.

Biochemical And Physiological Effects

N-Chloroethyl-dbpe-carbamate has been shown to have a range of biochemical and physiological effects, including inhibition of DNA synthesis, induction of apoptosis, and inhibition of tumor growth. These effects are believed to be due to the formation of complexes with metal ions in biological systems, which can interfere with various cellular processes.

Advantages And Limitations For Lab Experiments

One of the main advantages of N-Chloroethyl-dbpe-carbamate is its versatility in various scientific research applications. It is also relatively easy to synthesize and has a high yield. However, one of the limitations of N-Chloroethyl-dbpe-carbamate is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-Chloroethyl-dbpe-carbamate. One area of interest is the development of new synthetic methods for N-Chloroethyl-dbpe-carbamate that can improve its yield and purity. Another area of interest is the study of the mechanism of action of N-Chloroethyl-dbpe-carbamate, which can provide insights into its potential as a therapeutic agent. Additionally, the use of N-Chloroethyl-dbpe-carbamate as a tool for studying metal ion transport and metabolism in biological systems is an area of interest for future research.
Conclusion:
In conclusion, N-Chloroethyl-dbpe-carbamate is a versatile chemical compound that has gained significant attention in the field of scientific research due to its potential as a powerful tool for studying biochemical and physiological processes. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research into N-Chloroethyl-dbpe-carbamate can provide valuable insights into its potential as a therapeutic agent and its role in metal ion transport and metabolism in biological systems.

Synthesis Methods

The synthesis of N-Chloroethyl-dbpe-carbamate involves the reaction of dbpa with chloroethyl isocyanate in the presence of a suitable solvent and a catalyst. The reaction is typically carried out under reflux conditions for several hours until the desired product is obtained. The yield of N-Chloroethyl-dbpe-carbamate can be improved by optimizing the reaction conditions such as temperature, time, and concentration of reactants.

Scientific Research Applications

N-Chloroethyl-dbpe-carbamate has been used in various scientific research applications, including bioinorganic chemistry, analytical chemistry, and medicinal chemistry. In bioinorganic chemistry, N-Chloroethyl-dbpe-carbamate has been used as a ligand to form complexes with metal ions, which can be used as catalysts for various reactions. In analytical chemistry, N-Chloroethyl-dbpe-carbamate has been used as a reagent for the detection of metal ions in complex mixtures. In medicinal chemistry, N-Chloroethyl-dbpe-carbamate has been studied for its potential as an anticancer agent.

properties

CAS RN

104691-76-1

Product Name

N-Chloroethyl-dbpe-carbamate

Molecular Formula

C27H28ClNO3

Molecular Weight

450 g/mol

IUPAC Name

2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl N-(2-chloroethyl)carbamate

InChI

InChI=1S/C27H28ClNO3/c1-2-25(21-9-5-3-6-10-21)26(22-11-7-4-8-12-22)23-13-15-24(16-14-23)31-19-20-32-27(30)29-18-17-28/h3-16H,2,17-20H2,1H3,(H,29,30)/b26-25-

InChI Key

WBVGVPAUUQPWMR-QPLCGJKRSA-N

Isomeric SMILES

CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCOC(=O)NCCCl)/C3=CC=CC=C3

SMILES

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCOC(=O)NCCCl)C3=CC=CC=C3

Canonical SMILES

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCOC(=O)NCCCl)C3=CC=CC=C3

synonyms

N-(2-chloroethyl)-2-(4-(1,2-diphenylbutenyl)phenoxy)ethyl carbamate
N-chloroethyl-DBPE-carbamate

Origin of Product

United States

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